molecular formula C7H5Cl3O2S B184539 Methyl 2,4,5-trichlorophenyl sulfone CAS No. 4163-80-8

Methyl 2,4,5-trichlorophenyl sulfone

Cat. No. B184539
CAS RN: 4163-80-8
M. Wt: 259.5 g/mol
InChI Key: BLRLBBXZXPUHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,4,5-trichlorophenyl sulfone, also known as Methyl trichloromethyl sulfone, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a white crystalline solid with a molecular formula of C7H5Cl3O2S and a molecular weight of 285.54 g/mol. This compound has gained significant attention due to its unique properties and potential applications in the field of science.

Mechanism Of Action

The mechanism of action of Methyl 2,4,5-trichlorophenyl sulfone 2,4,5-trichlorophenyl sulfone is not well understood. However, it is believed to act as a strong electrophile due to the presence of the trichloromethyl group. This electrophilic nature allows it to react with various nucleophiles, resulting in the formation of new chemical bonds.

Biochemical And Physiological Effects

The biochemical and physiological effects of Methyl 2,4,5-trichlorophenyl sulfone 2,4,5-trichlorophenyl sulfone have not been extensively studied. However, it is believed to have low toxicity and is not expected to have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 2,4,5-trichlorophenyl sulfone 2,4,5-trichlorophenyl sulfone in lab experiments is its high reactivity and versatility. It can be used as a reagent in a wide range of organic reactions, making it a valuable tool for synthetic chemists. However, one of the main limitations of this compound is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of Methyl 2,4,5-trichlorophenyl sulfone 2,4,5-trichlorophenyl sulfone in scientific research. One potential application is in the synthesis of new pharmaceutical compounds. It may also be useful in the development of new agrochemicals and other organic molecules. Additionally, further research is needed to better understand the mechanism of action and potential applications of this compound.

Synthesis Methods

Methyl 2,4,5-trichlorophenyl sulfone 2,4,5-trichlorophenyl sulfone can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,4,5-trichlorophenol with methyl sulfone in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of Methyl 2,4,5-trichlorophenyl sulfone 2,4,5-trichlorophenyl sulfone.

Scientific Research Applications

Methyl 2,4,5-trichlorophenyl sulfone 2,4,5-trichlorophenyl sulfone has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of this compound is in the field of organic synthesis. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic molecules.

properties

IUPAC Name

1,2,4-trichloro-5-methylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRLBBXZXPUHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194444
Record name Methyl 2,4,5-trichlorophenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4,5-trichlorophenyl sulfone

CAS RN

4163-80-8
Record name Methyl 2,4,5-trichlorophenyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004163808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,4,5-trichlorophenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2,4,5-TRICHLOROPHENYL SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARV6UUL1CO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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